Benzenesulfonylfluoride, 2-(bromomethyl)-6-chloro-
Description
Benzenesulfonylfluoride, 2-(bromomethyl)-6-chloro- is a halogenated aromatic sulfonyl fluoride derivative characterized by a bromomethyl (-CH2Br) substituent at the 2-position and a chlorine atom at the 6-position of the benzene ring. The sulfonyl fluoride (-SO2F) group confers unique stability and reactivity, distinguishing it from sulfonyl chlorides. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and biochemical research, leveraging the bromomethyl group for nucleophilic substitution reactions and the sulfonyl fluoride for targeted enzyme inhibition or stability in aqueous environments .
Properties
CAS No. |
25300-33-8 |
|---|---|
Molecular Formula |
C7H5BrClFO2S |
Molecular Weight |
287.53 g/mol |
IUPAC Name |
2-(bromomethyl)-6-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-2-1-3-6(9)7(5)13(10,11)12/h1-3H,4H2 |
InChI Key |
RYYJQHAEYXBNLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)CBr |
Origin of Product |
United States |
Biological Activity
Benzenesulfonylfluoride, 2-(bromomethyl)-6-chloro- is a compound that has garnered attention in various biological and medicinal chemistry studies due to its potential applications as a covalent inhibitor and its interactions with specific biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.
Benzenesulfonylfluoride, 2-(bromomethyl)-6-chloro- is characterized by a sulfonyl fluoride functional group attached to a benzene ring with additional bromomethyl and chloro substituents. Its structural formula can be represented as follows:
This configuration contributes to its reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins.
The primary mechanism of action for benzenesulfonylfluoride derivatives involves the irreversible inhibition of serine proteases and other enzymes through the formation of covalent adducts. The sulfonyl fluoride group acts as an electrophile, targeting nucleophilic residues such as serine in active sites of enzymes. This interaction can lead to significant alterations in enzyme activity, impacting various biological processes.
Biological Activity
- Enzyme Inhibition : Research indicates that compounds similar to benzenesulfonylfluoride can inhibit serine proteinases effectively. For instance, Pefabloc SC (4-[2-aminoethyl]benzenesulfonyl fluoride) has been shown to irreversibly inhibit human platelet-activating factor acetylhydrolase at low concentrations, demonstrating the potential for benzenesulfonylfluoride derivatives in therapeutic applications against conditions such as inflammation and thrombosis .
- Protein-Protein Interactions : Studies have highlighted the use of aryl-fluoro sulfates as effective electrophiles for forming covalent adducts with lysine residues in proteins. This suggests that benzenesulfonylfluoride could be utilized to target specific protein interactions that are crucial in various signaling pathways .
- Cytotoxic Effects : The compound's ability to induce apoptosis has been documented in tumor cell lines when used at micromolar concentrations. The dual nature of its effects—cytoprotective at low concentrations versus cytotoxic at higher levels—underscores the need for careful dosage considerations in therapeutic contexts .
Research Findings and Case Studies
Case Study: Neuroprotective Effects
A study explored the neuroprotective effects of a related compound on gerbils subjected to induced strokes. The administration of an A3 receptor agonist showed significant cerebroprotective effects, suggesting that derivatives of benzenesulfonylfluoride could have therapeutic implications in stroke management .
Case Study: Cancer Cell Line Inhibition
In vitro studies on MCF7 breast cancer cells treated with benzenesulfonylfluoride derivatives indicated a marked decrease in cell viability at sub-cytotoxic concentrations. The results suggested that these compounds could serve as potential leads for developing new anticancer agents targeting specific pathways involved in tumor growth .
Comparison with Similar Compounds
Substituent Effects and Reactivity
2-Chloro-6-methylbenzenesulfonyl chloride ():
- Substituents: Chlorine (2-position), methyl (6-position).
- Functional Group: Sulfonyl chloride (-SO2Cl).
- Reactivity: The methyl group is less reactive than bromomethyl, limiting its utility in alkylation reactions. Sulfonyl chlorides are highly reactive, often used to synthesize sulfonamides via amine coupling. The target compound’s sulfonyl fluoride offers greater hydrolytic stability, reducing side reactions in aqueous conditions .
4-(Bromomethyl)benzenesulfonyl chloride ():
- Substituents: Bromomethyl (4-position).
- Functional Group: Sulfonyl chloride.
- Reactivity: The bromomethyl group’s position (para vs. ortho in the target compound) influences steric and electronic effects. Para-substituted derivatives may exhibit lower steric hindrance, facilitating reactions with bulkier nucleophiles. The ortho-substituted chlorine in the target compound may enhance electrophilic substitution directing effects .
- Phenylmethylsulfonyl Fluoride (PMSF) (): Substituents: Methyl (para to -SO2F). Functional Group: Sulfonyl fluoride. Reactivity: PMSF’s methyl group lacks the reactivity of bromomethyl, making it unsuitable for further functionalization. However, its sulfonyl fluoride group enables irreversible serine protease inhibition, a property shared with the target compound.
- 2-Aminoethyl Benzenesulfonyl Fluoride (AEBSF) (): Substituents: 2-Aminoethyl (ortho to -SO2F). Functional Group: Sulfonyl fluoride. Reactivity: The aminoethyl group enhances water solubility and introduces a site for hydrogen bonding, critical for inhibiting peptide isomerases. In contrast, the target compound’s bromomethyl group prioritizes covalent modifications (e.g., alkylation) over hydrogen-bond-driven interactions .
Functional Group and Stability
- Sulfonyl Fluoride vs. Chloride :
Sulfonyl fluorides (e.g., target compound, PMSF, AEBSF) hydrolyze slower than sulfonyl chlorides, making them preferable for applications requiring prolonged stability. For example, sulfonyl chlorides (e.g., 2-chloro-6-methylbenzenesulfonyl chloride) rapidly generate HCl in water, whereas sulfonyl fluorides release HF more gradually, reducing corrosivity .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents (Position) | Functional Group | Molecular Weight (g/mol)* | Key Applications |
|---|---|---|---|---|
| 2-(Bromomethyl)-6-chloro-benzenesulfonyl fluoride | BrCH2 (2), Cl (6) | -SO2F | ~287.5 | Pharmaceutical intermediate, enzyme inhibition |
| 2-Chloro-6-methylbenzenesulfonyl chloride | Cl (2), CH3 (6) | -SO2Cl | ~221.1 | Sulfonamide synthesis |
| 4-(Bromomethyl)benzenesulfonyl chloride | BrCH2 (4) | -SO2Cl | ~273.5 | CXCR4 modulator synthesis |
| PMSF | CH3 (para) | -SO2F | 184.19 | Serine protease inhibition |
| AEBSF | 2-Aminoethyl (ortho) | -SO2F | 239.28 | Peptide isomerase inhibition |
*Molecular weights estimated using atomic masses.
Q & A
Q. What synthetic methodologies are effective for preparing 2-(bromomethyl)-6-chloro-benzenesulfonyl fluoride?
Answer: The synthesis typically involves two key steps:
Sulfonyl Fluoride Formation : A benzenesulfonyl chloride precursor is reacted with potassium fluoride (KF) in the presence of a crown ether (e.g., 18-crown-6) to replace the chloride with a fluoride. This method achieves high yields (~92.5%) under mild conditions .
Substituent Introduction : Bromomethyl and chloro groups are introduced via electrophilic aromatic substitution or alkylation. For example, bromination of a methyl substituent using N-bromosuccinimide (NBS) under radical conditions may be employed. Ensure regioselectivity by optimizing reaction temperature and catalysts.
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and purity. For example, the sulfonyl fluoride group shows distinct shifts near 60–70 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion ([M+H]) and isotopic patterns from bromine/chlorine.
- Infrared (IR) Spectroscopy : Key peaks include S=O (~1360 cm) and C-F (~1150 cm) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
Answer:
- Steric Effects : The bromomethyl group at the 2-position creates steric hindrance, limiting nucleophilic attack at adjacent positions. This favors reactions at the 6-chloro site, which is less hindered.
- Electronic Effects : The sulfonyl fluoride group is electron-withdrawing, activating the aromatic ring for electrophilic substitutions. However, the electron-deficient environment may reduce nucleophilic displacement rates at the chloro position. Computational modeling (e.g., DFT) can predict regioselectivity trends .
Q. What are the stability considerations for this compound under varying storage conditions?
Answer:
- Moisture Sensitivity : The sulfonyl fluoride group hydrolyzes in aqueous environments to form sulfonic acids. Store under inert gas (N/Ar) with molecular sieves .
- Thermal Stability : Decomposition occurs above 120°C, releasing SO and HF. Use low-temperature storage (<4°C) for long-term stability.
- Light Sensitivity : The bromomethyl group may undergo photolytic cleavage. Use amber vials to prevent radical degradation .
Q. How can this compound be applied in biochemical studies, such as enzyme inhibition?
Answer:
- Protease Inhibition : The sulfonyl fluoride moiety acts as a reactive electrophile, covalently inhibiting serine proteases (e.g., trypsin, chymotrypsin). Compare inhibition kinetics (K) with AEBSF, a known inhibitor .
- Cellular Assays : Optimize membrane permeability by modifying substituents. The bromomethyl group may enhance lipophilicity, but cytotoxicity must be assessed via MTT assays.
- Control Experiments : Use phenylmethylsulfonyl fluoride (PMSF) as a reference inhibitor to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
